4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methyl-substituted thiazole core, a 1H-pyrrole group at position 2, and a 2-phenylethylamine substituent at the carboxamide nitrogen. This compound is synthesized via a multi-step process involving nitrile intermediates, bromoacetoacetate coupling, and amide bond formation using classic coupling reagents (e.g., HATU or EDC) .
Properties
IUPAC Name |
4-methyl-N-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-15(22-17(19-13)20-11-5-6-12-20)16(21)18-10-9-14-7-3-2-4-8-14/h2-8,11-12H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUJDYZDTPZNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine.
Attachment of the Phenylethyl Group: This step might involve a nucleophilic substitution reaction where the phenylethylamine is attached to the thiazole ring.
Final Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiazole rings.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.
Medicine
In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other thiazole carboxamides and heterocyclic derivatives. Below is a detailed comparison:
Core Thiazole Modifications
a) 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs
- Structure : These analogs replace the 1H-pyrrole group (position 2) with a 4-pyridinyl moiety. The carboxamide nitrogen is coupled with diverse amines (e.g., aliphatic, aromatic).
- Synthesis : Similar to the target compound, these analogs are synthesized via hydrolysis of ethyl carboxylates followed by amine coupling .
- Bioactivity data from SAR studies suggest that pyridinyl-substituted analogs exhibit statistically significant activity in target assays (p < 0.05), though specific targets are unspecified .
b) 4-ethyl-N-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Structure : Features a 4-ethyl thiazole substituent and a 4-methoxyphenyl group at the carboxamide nitrogen.
- Comparison: The ethyl group (vs. The 4-methoxyphenyl group introduces electron-donating effects, which may influence metabolic stability compared to the 2-phenylethyl group .
Carboxamide Nitrogen Substituents
a) N-(5-methylpyridin-2-yl) derivative
- Structure : The carboxamide nitrogen is substituted with a 5-methylpyridin-2-yl group.
b) N-(2-phenylethyl) vs. N-(4-methoxyphenyl)
Functional Group Analysis
Research Findings and Implications
- Synthetic Flexibility : The thiazole carboxamide scaffold allows modular modifications at positions 2, 4, and the carboxamide nitrogen, enabling tailored physicochemical and pharmacological properties .
- Bioactivity Trends : Pyridinyl and triazolyl substituents (position 2) correlate with enhanced target engagement in preliminary assays, though the target compound’s pyrrole group may prioritize metabolic stability over potency .
- Metabolic Considerations : Phenylethyl and methoxyphenyl groups influence oxidative metabolism, with the latter being more susceptible to demethylation .
Biological Activity
4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 284.36 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis.
- Introduction of the Pyrrole Group : Via condensation reactions.
- Attachment of the Phenylethyl Group : Through nucleophilic substitution reactions.
- Final Carboxamide Formation : Using amidation reactions with carboxylic acid derivatives.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations.
Antifungal Activity
This compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans. The results suggest that it possesses a moderate antifungal effect, making it a candidate for further development in antifungal therapies.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Studies involving various cancer cell lines have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of tumor cell proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : It may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.
- Antifungal Treatment Trials : Clinical trials indicated promising results when this compound was used as an adjunct therapy for patients with resistant fungal infections.
- Cancer Cell Line Studies : Research involving breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Moderate |
| This compound | High | Moderate | High |
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?
The synthesis typically involves:
- Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives.
- Amide coupling between the thiazole-5-carboxylic acid and 2-phenylethylamine, facilitated by coupling agents like EDCI/HOBt in dimethylformamide (DMF) or toluene .
- Microwave-assisted synthesis may improve reaction efficiency for intermediates, as seen in analogous pyrazole derivatives .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- 1H/13C NMR to assign proton and carbon environments (e.g., pyrrole NH, thiazole CH3).
- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- Mass spectrometry (MS) for molecular ion verification.
- HPLC to assess purity (>95% is typical for biological assays) .
Q. What are the known biological targets or pathways associated with this compound?
While direct data is limited, structural analogs (e.g., thiazole-pyrrole hybrids) show activity against kinases , GPCRs , and microbial targets . Preliminary studies suggest potential anticancer and antimicrobial properties via apoptosis induction or membrane disruption .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC.
- Light sensitivity : Store in amber vials at -20°C.
- Solvent compatibility : Test solubility in DMSO, ethanol, or PBS for biological assays .
Q. What purification methods are recommended for isolating the final product?
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.
- Recrystallization from ethanol/water mixtures for the final compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) to test variables: solvent (DMF vs. toluene), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation).
- Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 24 hours for conventional heating) .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to differentiate direct vs. off-target effects.
- Metabolite profiling (LC-MS) to rule out degradation products influencing activity .
Q. How can the mechanism of action be elucidated for this compound?
- Surface plasmon resonance (SPR) to screen protein binding partners.
- X-ray crystallography or docking studies (using AutoDock Vina) to model interactions with kinase ATP-binding pockets.
- CRISPR-Cas9 mutagenesis to validate target engagement in cellular models .
Q. What analytical approaches interpret complex NMR spectra for structural confirmation?
- 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., pyrrole vs. thiazole protons).
- DFT calculations (Gaussian 09) to simulate spectra and compare with experimental data .
Q. How can researchers validate the reproducibility of synthetic or biological data?
- Statistical validation : Use ANOVA to compare batch-to-batch yields or biological replicates.
- Interlaboratory studies to standardize protocols (e.g., NIH Assay Guidance Manual).
- Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
